{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine typically involves the formation of the pyrazole ring followed by the introduction of the fluoroethyl and methylpropylamine groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole core. Subsequent alkylation reactions introduce the fluoroethyl and methylpropylamine groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluoroethyl group or the pyrazole ring, resulting in reduced forms of the compound.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities, making this compound a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and coatings .
Comparison with Similar Compounds
- {[1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine
- {[1-(2-bromoethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine
- {[1-(2-iodoethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine
Comparison: Compared to its analogs with different halogen substituents, {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine is unique due to the presence of the fluoroethyl group. Fluorine atoms are known to influence the electronic properties of molecules, potentially enhancing their stability and reactivity.
Properties
Molecular Formula |
C10H18FN3 |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H18FN3/c1-9(2)7-12-8-10-3-5-13-14(10)6-4-11/h3,5,9,12H,4,6-8H2,1-2H3 |
InChI Key |
MTFAWCXZEOJDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC=NN1CCF |
Origin of Product |
United States |
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